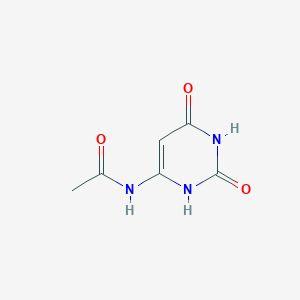
Uracil, 6-acetamido-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 6-acetamido- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA This compound is characterized by the presence of an acetamido group at the 6th position of the uracil ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetamido-uracil typically involves the introduction of an acetamido group to the uracil molecule. One common method is the reaction of uracil with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of 6-acetamido-uracil .
Industrial Production Methods
Industrial production of 6-acetamido-uracil follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
6-acetamido-uracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups replacing the acetamido group .
Aplicaciones Científicas De Investigación
6-acetamido-uracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in nucleic acid metabolism and its potential as a mutagen.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 6-acetamido-uracil involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to mutations and inhibition of cell proliferation. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and thymidylate synthase .
Comparación Con Compuestos Similares
Similar Compounds
Uracil: The parent compound, found in RNA.
5-Fluorouracil: A well-known anticancer drug.
6-Methyluracil: Another derivative with different biological activities
Uniqueness
6-acetamido-uracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interfere with nucleic acid metabolism makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
32970-34-6 |
|---|---|
Fórmula molecular |
C6H7N3O3 |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
N-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C6H7N3O3/c1-3(10)7-4-2-5(11)9-6(12)8-4/h2H,1H3,(H3,7,8,9,10,11,12) |
Clave InChI |
VJRNRSHGUUZQRR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
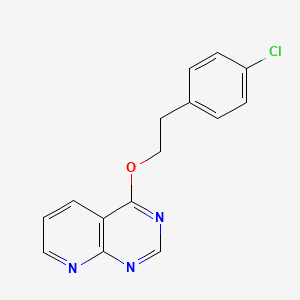
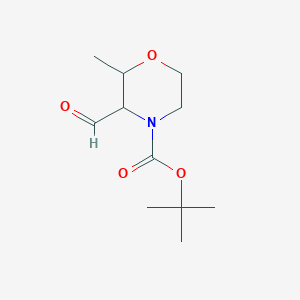
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride](/img/structure/B12929179.png)

![3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12929195.png)

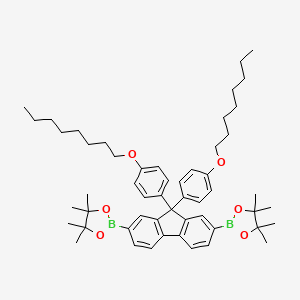
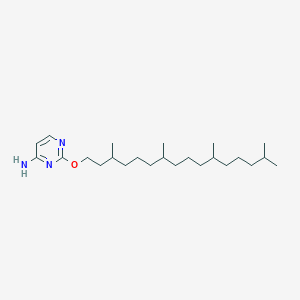
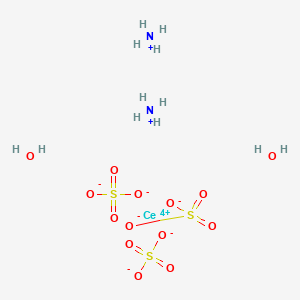
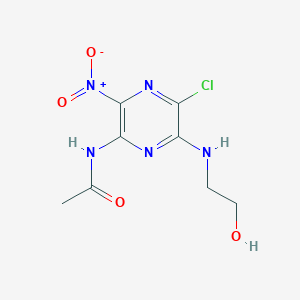
![3-(1h-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one](/img/structure/B12929222.png)

